![molecular formula C6H4N2O5 B086970 4-Nitronicotinic acid N-oxide CAS No. 1078-05-3](/img/structure/B86970.png)
4-Nitronicotinic acid N-oxide
Overview
Description
Synthesis Analysis
The synthesis of nitrones, including compounds similar to 4-Nitronicotinic acid N-oxide, can involve catalytic oxidations, condensations, and other reactions that are environmentally friendly and efficient. Techniques such as the decarboxylative oxidation of N-alkyl-α-amino acids have been applied to synthesize nitrones regioselectively (Murahashi & Imada, 2019).
Molecular Structure Analysis
The molecular structure of nitrones is crucial for their reactivity and interaction with other molecules. The structure typically involves an N-O double bond, which is a key feature that determines the compound's reactivity in various chemical reactions, including cycloaddition reactions and interactions with metals.
Chemical Reactions and Properties
Nitrones are versatile reagents that undergo a variety of transformations, including [3+2]-dipolar cycloaddition reactions, to synthesize a wide array of heterocyclic compounds. These reactions are essential for the construction of nitrogen compounds, demonstrating the broad utility of nitrones as reactive intermediates beyond traditional applications (Anderson, 2016).
Physical Properties Analysis
While specific details about the physical properties of 4-Nitronicotinic acid N-oxide are not directly available, nitrones in general possess distinctive physical properties that contribute to their stability and reactivity. These properties are influenced by the nitrone's molecular structure and the nature of substituents attached to the nitrogen atom.
Chemical Properties Analysis
The chemical properties of nitrones, including 4-Nitronicotinic acid N-oxide, are defined by their reactivity patterns, such as their ability to form stable adducts with various dipolarophiles in cycloaddition reactions. Nitrones are also known for their interactions with metals, forming complexes that have been studied for their magnetic properties and potential applications in materials science (Caneschi et al., 1995).
Scientific Research Applications
Biological Effects and Clinical Applications : The unique properties of the N-O bond in compounds like 4-Nitronicotinic acid N-oxide have led to the development of classes of compounds with clinical interest, including their application in cardiovascular disorders, cancer, and neurodegenerative diseases. These compounds are particularly significant in diseases where oxidative stress is a key pathogenic factor (Oliveira et al., 2018).
Electrochemical Energy Storage : Research on nanostructured niobium-based oxides, which includes 4-Nitronicotinic acid N-oxide, has shown promising applications in batteries, supercapacitors, and fuel cell technologies. Their high potential window and rich redox chemistry make them excellent candidates for electrode materials (Yan et al., 2016).
Spin Trapping in Acidic Conditions : The reactivity of 4-Nitronicotinic acid N-oxide derivatives like DMPO (5,5-dimethyl-1-pyrroline N-oxide) to superoxide radical anion in mildly acidic conditions is of interest, especially in acidosis, hypoxic systems, and cancer cells. This has implications for understanding spin trapping mechanisms and the development of related drugs (Burgett et al., 2008).
Janovsky Reaction and Related Compounds : The Janovsky reaction of nitropyridines, including the synthesis of various 4-Nitronicotinic acid N-oxide derivatives, is another area of research. This synthesis process is crucial for understanding the chemical properties and potential applications of these compounds (Nakadate et al., 1965).
Optical and Optoelectronic Applications : Nickel oxide micro- and nanostructures, potentially including derivatives of 4-Nitronicotinic acid N-oxide, are being explored for their applicability in various emerging fields of optical and optoelectronic devices. This includes applications in lighting devices, optical microresonators, waveguides, and other optical technologies (Taeño et al., 2021).
Antiferromagnetic and Conductive Properties : The study of nickel oxide thin films, potentially incorporating 4-Nitronicotinic acid N-oxide, reveals applications in optoelectronics, gas sensors, thin film transistors, and memory devices due to their antiferromagnetic and conductive properties (Napari et al., 2020).
Nitric Oxide Interactions : Research on the interaction of nitric oxide with compounds like 4-Nitronicotinic acid N-oxide is vital in understanding its antioxidant action and potential pro-oxidant and nitrating actions in biological systems (Lima et al., 2002).
Ozone Reactivity for Degradation : The reactivity of nickel oxide with ozone, potentially relevant for 4-Nitronicotinic acid N-oxide as well, is studied for the degradation of pollutants like 2,4-Dichlorophenoxyacetic acid. This research is significant for environmental remediation and understanding catalytic processes (Rodríguez et al., 2013).
Safety and Hazards
4-Nitronicotinic acid N-oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and is harmful in contact with skin or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
, it is known that nitric oxide plays a strategic role in the metabolism of microorganisms and in host-pathogen interactions. Nitric oxide is also a signaling molecule that can influence group behavior in microorganisms .
Pharmacokinetics
It is known that enantioselectivity can be observed in all pharmacokinetic processes, which are important phenomena in the metabolism of xenobiotics .
properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-6(10)4-3-7(11)2-1-5(4)8(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLXIYDCLHUDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])C(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287511 | |
Record name | 4-Nitronicotinic acid N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitronicotinic acid N-oxide | |
CAS RN |
1078-05-3 | |
Record name | 1078-05-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitronicotinic acid N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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